molecular formula C14H26O7 B605139 Carboxy-PEG3-t-butyl ester CAS No. 1807539-06-5

Carboxy-PEG3-t-butyl ester

Cat. No. B605139
M. Wt: 306.36
InChI Key: VDWZJPCGUNJFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG3-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Scientific research applications

1. Bioconjugation and Surface Modification

Carboxy-PEG3-t-butyl ester and related compounds are used in bioconjugation and surface modification. Duvigneau et al. (2008) demonstrated the use of tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate) (PS-b-PtBA) block copolymer films for local thermal activation. This activation leads to the formation of pending carboxylic acid groups, crucial for subsequent bioconjugation with compounds like fluoresceinamine and amino end-functionalized poly(ethylene glycol) (PEG-NH2) (Duvigneau, Schönherr, & Vancso, 2008).

2. Copolymer Electrolytes in Lithium-Sulfur Batteries

In the field of energy storage, specifically lithium-sulfur batteries, a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte incorporating butyl acrylate with abundant ester groups was developed. This copolymer electrolyte aids in the dynamic-reversible adsorption of lithium polysulfides, enhancing battery performance (Cai et al., 2019).

3. Drug Delivery Systems

Carboxy-PEG3-t-butyl ester is also integral in drug delivery systems. Ghorpade et al. (2018) used carboxymethylcellulose (CMC) - polyethylene glycol (PEG) hydrogel films crosslinked with citric acid for controlled delivery of hydrophobic drugs. The presence of PEG in these hydrogel films aids in enhanced drug loading and controlled release (Ghorpade, Yadav, Dias, Mali, Pargaonkar, Shinde, & Dhane, 2018).

4. α4 Integrin Inhibitors in Biomedicine

Smith et al. (2013) discussed the use of t-butyl esters of α4 integrin inhibitors linked to a branched PEG for achieving sustained levels and bioactivity in vivo, indicating the role of these compounds in biomedical applications (Smith, Rossiter, Semko, Xu, Quincy, Jagodziński, Dappen, Konradi, Vandevert, Garrido, Mao, San Pablo, Wipke, Dofiles, Wadsworth, Peterson, Lorenzana, Simmonds, Messersmith, Bard, Pleiss, & Yednock, 2013).

5. Polymer Synthesis and Modification

Carboxy-PEG3-t-butyl ester plays a role in polymer science, particularly in the synthesis and modification of polymers. Nakashio and Yamamoto (1987) synthesized new peroxy esters, including t-butyl 2(carboxy)cyclohexaneperoxycarboxylate, demonstrating their use in initiating polymerization processes (Nakashio & Yamamoto, 1987).

properties

IUPAC Name

3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWZJPCGUNJFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG3-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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